

FT-IR spectrum of 2-fluoro-5-(hydroxymethyl)benzoic acid

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Compound of Interest

Compound Name: 2-fluoro-5-(hydroxymethyl)benzoic Acid

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An FT-IR spectroscopic analysis of **2-fluoro-5-(hydroxymethyl)benzoic acid** serves as a critical tool for the structural elucidation and quality control of this complex benzoic acid derivative. This guide provides a comparative analysis of its expected FT-IR spectral features against related benzoic acid compounds, offering researchers, scientists, and drug development professionals a framework for spectral interpretation. The inclusion of detailed experimental protocols and workflow visualizations aims to support the practical application of FT-IR spectroscopy in the analysis of this and similar molecules.

Comparative Analysis of FT-IR Spectral Data

The FT-IR spectrum of **2-fluoro-5-(hydroxymethyl)benzoic acid** is characterized by the vibrational frequencies of its constituent functional groups: a carboxylic acid, a primary alcohol, and a substituted benzene ring. A comparison with benzoic acid and a similar substituted benzoic acid, 2-amino-5-bromobenzoic acid, highlights the influence of substituents on the vibrational modes.

The data presented below is a compilation of expected absorption frequencies for **2-fluoro-5-(hydroxymethyl)benzoic acid** based on established group frequency ranges and a comparison with experimental data for benzoic acid and 2-amino-5-bromobenzoic acid.

Functional Group	Vibrational Mode	2-fluoro-5-(hydroxymethyl)benzoic acid (Expected, cm^{-1})	Benzoic Acid (Observed, cm^{-1})	2-amino-5-bromobenzoic acid (Observed, cm^{-1})
Carboxylic Acid	O-H Stretch	3300-2500 (broad)	3300-2500 (broad)[1]	-
Alcohol	O-H Stretch	~3400-3200 (broad)	-	-
Aromatic Ring	C-H Stretch	3100-3000	3080-3030[1]	3121 (Raman)
Carboxylic Acid	C=O Stretch	~1710-1680	1700-1680[1]	1655[2]
Aromatic Ring	C=C Stretch	~1610, 1580, 1490	1625-1465[1]	-
Carboxylic Acid	C-O Stretch	~1320-1210	1320-1210[1]	-
Alcohol	C-O Stretch	~1050	-	-
Aryl-Fluorine	C-F Stretch	~1250-1100	-	-

Experimental Protocols for FT-IR Analysis

The acquisition of a high-quality FT-IR spectrum for a solid sample like **2-fluoro-5-(hydroxymethyl)benzoic acid** is contingent on proper sample preparation. Below are detailed protocols for two common methods: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).

Method 1: Potassium Bromide (KBr) Pellet Preparation

This method involves dispersing the solid sample within a KBr matrix, which is transparent in the mid-infrared region.

Materials:

- **2-fluoro-5-(hydroxymethyl)benzoic acid**

- FT-IR grade Potassium Bromide (KBr), dried
- Agate mortar and pestle
- Pellet press with die set
- Spatula

Procedure:

- Grinding: Weigh approximately 1-2 mg of **2-fluoro-5-(hydroxymethyl)benzoic acid** and 100-200 mg of dry KBr powder.[3] Grind the sample finely in an agate mortar and pestle.[3]
- Mixing: Add the KBr powder to the mortar and mix thoroughly with the ground sample until a homogeneous mixture is obtained.[3]
- Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure to form a transparent or semi-transparent pellet.[3]
- Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

Method 2: Attenuated Total Reflectance (ATR) Analysis

ATR is a rapid method that requires minimal sample preparation.

Materials:

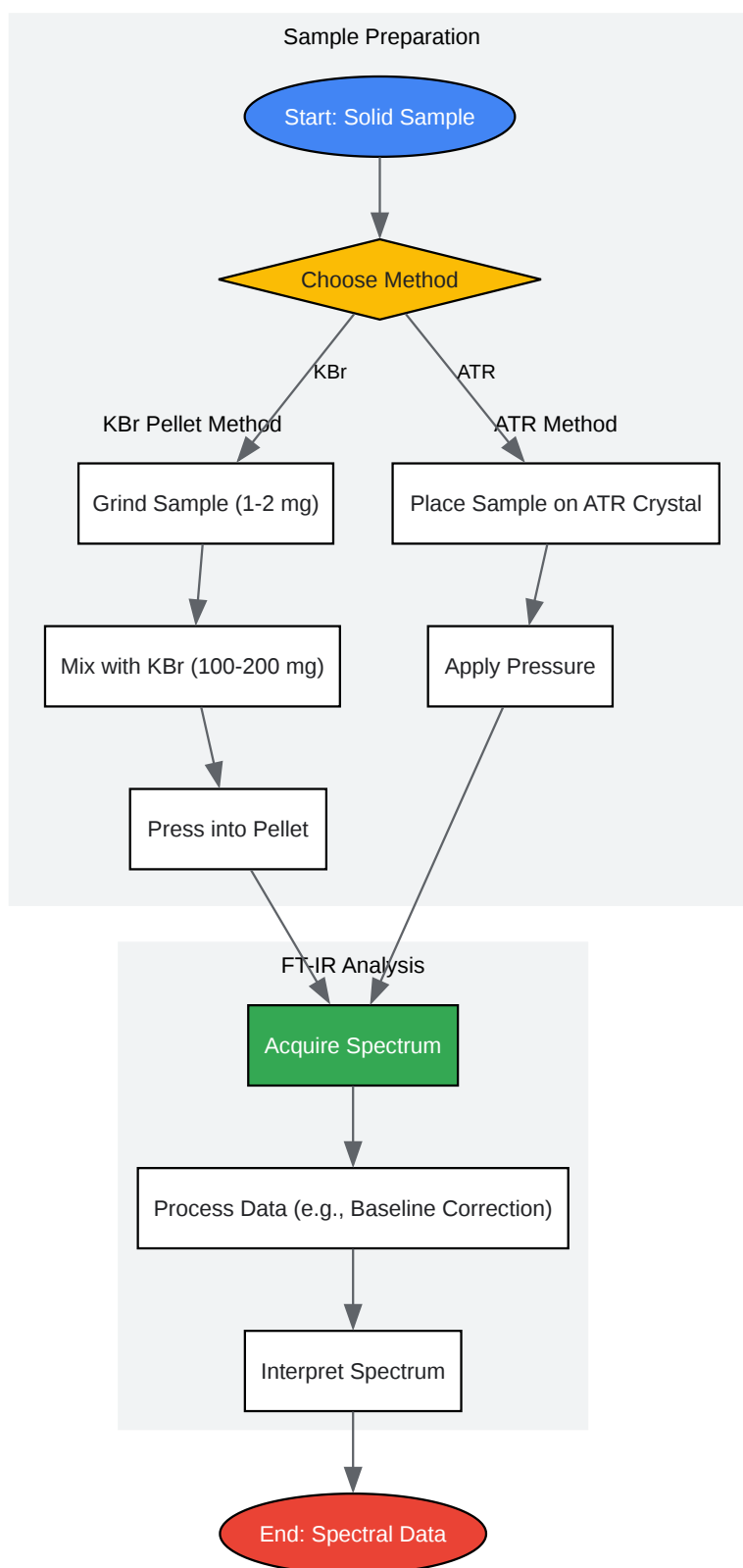
- **2-fluoro-5-(hydroxymethyl)benzoic acid**
- Spatula
- Solvent for cleaning (e.g., isopropanol)
- Lint-free wipes

Procedure:

- **Crystal Cleaning:** Ensure the ATR crystal is clean and free from any residues. Clean with a suitable solvent and a lint-free wipe if necessary.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
[3]
- **Pressure Application:** Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[3]
- **Analysis:** Collect the FT-IR spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for obtaining an FT-IR spectrum of a solid sample.



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Caption: Experimental workflow for FT-IR analysis of a solid sample.

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References

- 1. infrared spectrum of benzoic acid $C_7H_6O_2$ C_6H_5COOH prominent wavenumbers cm^{-1} detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- To cite this document: BenchChem. [FT-IR spectrum of 2-fluoro-5-(hydroxymethyl)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304772#ft-ir-spectrum-of-2-fluoro-5-hydroxymethyl-benzoic-acid]

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